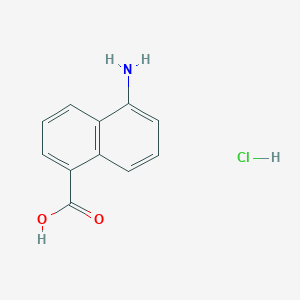![molecular formula C14H17ClN4O2 B2509704 6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 898648-84-5](/img/structure/B2509704.png)
6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as CTZ, is a synthetic compound that belongs to the triazine family. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
科学的研究の応用
Antimicrobial and Larvicidal Activities
Research has demonstrated the effectiveness of triazine derivatives in inhibiting the growth of certain bacterial and fungal pathogens, as well as their potential for mosquito larvicidal activity. For instance, novel triazinone derivatives were prepared and evaluated for their antimicrobial properties against specific pathogens and their potency as mosquito larvicides (Kumara et al., 2015). Similarly, another study synthesized new thiadiazolotriazin-4-ones, exploring their mosquito-larvicidal and antibacterial properties, finding some compounds exhibited moderate activities (Castelino et al., 2014).
Synthetic Methodologies and Structural Characterization
The synthesis and structural characterization of triazine derivatives have been a focus of scientific research, aiming at developing novel compounds with potential applications. Werlé et al. (2017) reported the multi-step synthesis and characterization of a sterically demanding triazine, highlighting its potential for various applications due to its functionalized groups and structural flexibility (Werlé et al., 2017). Furthermore, innovative synthetic routes have been developed for triazines, enabling swift functionalization of the triazine core, which is essential for creating compounds with potential cardiogenetic activity (Linder et al., 2018).
Soil pH Impact on Degradation and Mobility
The impact of soil pH on the microbial degradation, adsorption, and mobility of triazine derivatives, such as metribuzin, has been studied, revealing that degradation by soil microorganisms decreases with lower soil pH levels. This research provides insights into the environmental behavior of triazine-based herbicides and their interaction with soil components (Ladlie et al., 1976).
Biological Activity and Potential Applications
The synthesis of triazine derivatives has also targeted the exploration of their biological activities, including the potential for antitumor activity. Holla et al. (1999) synthesized new thiadiazolotriazinones, showing that some compounds displayed in vitro antitumor activity, suggesting the therapeutic potential of these compounds (Holla et al., 1999).
作用機序
Mode of Action
The exact mode of action of STL452291 is not yet fully understood. The compound likely interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
STL452291 may affect various biochemical pathways due to its potential interaction with multiple targets. The specific pathways and their downstream effects are currently unknown and require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STL452291. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets. Understanding these influences is crucial for optimizing the use of STL452291 .
特性
IUPAC Name |
6-tert-butyl-3-(5-chloro-2-methoxyanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-14(2,3)11-12(20)17-13(19-18-11)16-9-7-8(15)5-6-10(9)21-4/h5-7H,1-4H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDZOBCVQCKDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

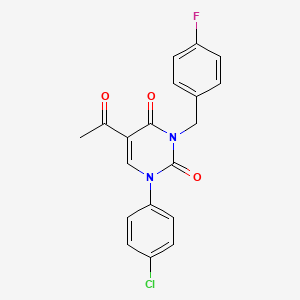
![N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2509626.png)
![2-(4-Methylphenyl)-4-pyrido[3,4-d]pyrimidin-4-ylmorpholine](/img/structure/B2509628.png)
![2(1H)-Pyrimidinone, 4-amino-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-](/img/structure/B2509629.png)
![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2509630.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2509631.png)
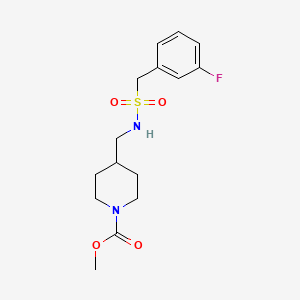

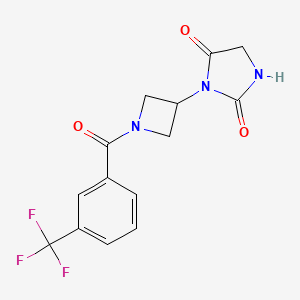
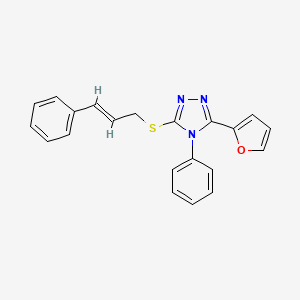
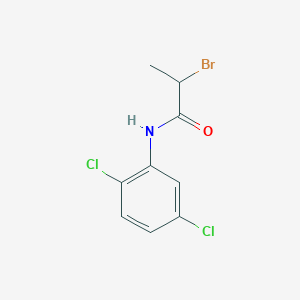
![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)

